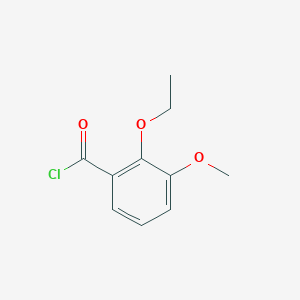![molecular formula C16H20N4O2S B2701236 2-Cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide CAS No. 1436108-01-8](/img/structure/B2701236.png)
2-Cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclopropyl group, an oxazole ring, a pyrimidine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, oxazole derivatives are often synthesized using a variety of methods including cyclodehydration of amides or condensation reactions .Molecular Structure Analysis
The compound contains a 5-membered oxazole ring, which is a heterocyclic compound containing one oxygen atom and one nitrogen atom. The presence of the oxazole ring can significantly influence the compound’s chemical reactivity and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could impact the compound’s solubility, boiling point, and stability .Scientific Research Applications
Pyrimidine Derivatives Synthesis and Applications
Synthesis of New Derivatives : Pyrimidine derivatives have been synthesized for evaluating their potential in medicinal chemistry, especially for their anti-inflammatory, analgesic, and antimicrobial activities. For instance, the synthesis of new pyrimidine derivatives has been explored for their possible use in treating inflammation and pain, as well as for their antimicrobial properties (Z. M. Nofal et al., 2011; E. A. Bakhite et al., 2004).
Anticancer and Anti-Lipoxygenase Agents : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential of pyrimidine-based compounds in developing new therapeutic agents (A. Rahmouni et al., 2016).
Antiviral Activity : Certain pyrimidine derivatives have shown promise as antiviral agents, indicating the broad spectrum of biological activities these compounds can exhibit. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have been identified to inhibit the replication of herpes viruses and retroviruses, highlighting the potential of pyrimidine derivatives in antiviral drug development (A. Holý et al., 2002).
Enantioselective Processes : The development of enantioselective processes for preparing CGRP receptor inhibitors showcases the application of pyrimidine derivatives in addressing specific pharmacological targets, further underscoring the importance of these compounds in therapeutic agent synthesis (Reginald O. Cann et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-4-11-7-12(22-20-11)8-17-15(21)13-9(2)18-14(10-5-6-10)19-16(13)23-3/h7,10H,4-6,8H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJECVFVUADZUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CNC(=O)C2=C(N=C(N=C2SC)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-YL)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2701159.png)


![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701164.png)
![(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2701166.png)
![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline](/img/structure/B2701169.png)


